1-(2,2-difluoroethyl)-1H-pyrazol-4-ol
Overview
Description
1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol is a fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The presence of the difluoroethyl group imparts unique physicochemical properties to the molecule, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method is the nucleophilic substitution reaction where a suitable pyrazole precursor reacts with a difluoroethylating agent under controlled conditions. For instance, the reaction of pyrazole with 2,2-difluoroethyl bromide in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The difluoroethyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological effects .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-1H-pyrazole: Similar in structure but lacks the hydroxyl group, which can affect its reactivity and applications.
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazol-4-ol: The presence of a methyl group can alter the compound’s physicochemical properties and reactivity.
1-(2,2-Difluoroethyl)-1H-pyrazol-5-ol: The position of the hydroxyl group can influence the compound’s chemical behavior and applications.
Uniqueness: 1-(2,2-Difluoroethyl)-1H-pyrazol-4-ol stands out due to the specific positioning of the difluoroethyl and hydroxyl groups, which confer unique reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-(2,2-difluoroethyl)pyrazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c6-5(7)3-9-2-4(10)1-8-9/h1-2,5,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXRBBINZQXWEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.